N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a nitrile under dehydrating conditions.
Coupling Reactions: The final compound is formed by coupling the benzodioxole moiety with the oxadiazole ring using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and may have similar chemical properties and applications.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety, known for their biological activity.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c1-23(2)14-6-4-13(5-7-14)17-21-19(27-22-17)18(24)20-10-12-3-8-15-16(9-12)26-11-25-15/h3-9H,10-11H2,1-2H3,(H,20,24) |
InChI Key |
RQZTWCCBTDBTBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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